![molecular formula C9H11N4O3P B12533085 {Phenyl[(1H-1,2,4-triazol-5-yl)amino]methyl}phosphonic acid CAS No. 709630-36-4](/img/structure/B12533085.png)
{Phenyl[(1H-1,2,4-triazol-5-yl)amino]methyl}phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl[(1H-1,2,4-triazol-5-yl)amino]methyl phosphonic acid is a compound that features a 1,2,4-triazole ring, which is a nitrogen-containing heterocycle. Compounds containing the 1,2,4-triazole ring are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science . The presence of the phosphonic acid group adds to its versatility, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl[(1H-1,2,4-triazol-5-yl)amino]methyl phosphonic acid typically involves the reaction of 1,2,4-triazole derivatives with phosphonic acid precursors. One common method involves the use of 3-amino-1,2,4-triazole as a starting material, which undergoes nucleophilic substitution reactions to introduce the phenyl and phosphonic acid groups . The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Phenyl[(1H-1,2,4-triazol-5-yl)amino]methyl phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the phosphonic acid group.
Reduction: Reduction reactions can modify the triazole ring or the phenyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups to the triazole ring or the phenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can introduce new functional groups to the triazole ring or the phenyl group .
Scientific Research Applications
Phenyl[(1H-1,2,4-triazol-5-yl)amino]methyl phosphonic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Phenyl[(1H-1,2,4-triazol-5-yl)amino]methyl phosphonic acid involves its interaction with biological targets through hydrogen bonding and dipole interactions. The 1,2,4-triazole ring can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The phosphonic acid group can also participate in these interactions, enhancing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A well-known antifungal agent containing a 1,2,4-triazole ring.
Anastrozole: An anticancer drug that also features a 1,2,4-triazole ring.
Flupoxam: An herbicide with a 1,2,4-triazole ring.
Uniqueness
Phenyl[(1H-1,2,4-triazol-5-yl)amino]methyl phosphonic acid is unique due to the presence of the phosphonic acid group, which imparts additional chemical and biological properties. This makes it distinct from other 1,2,4-triazole-containing compounds, which may not have the same range of applications or activity .
Properties
CAS No. |
709630-36-4 |
|---|---|
Molecular Formula |
C9H11N4O3P |
Molecular Weight |
254.18 g/mol |
IUPAC Name |
[phenyl-(1H-1,2,4-triazol-5-ylamino)methyl]phosphonic acid |
InChI |
InChI=1S/C9H11N4O3P/c14-17(15,16)8(7-4-2-1-3-5-7)12-9-10-6-11-13-9/h1-6,8H,(H2,14,15,16)(H2,10,11,12,13) |
InChI Key |
XRSNTJSZEMUFIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(NC2=NC=NN2)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



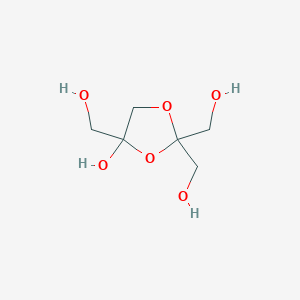

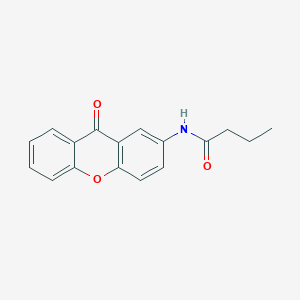
![3-(9H-pyrido[3,4-b]indol-1-yl)phenol](/img/structure/B12533020.png)
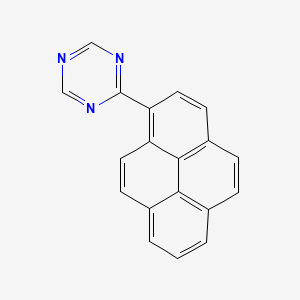
![Methyl 3-(7-oxabicyclo[4.1.0]hept-3-en-3-yl)prop-2-enoate](/img/structure/B12533044.png)

![3-[2-Chloro-4-(2,2,2-trifluoroethoxy)phenoxy]propyl iodide](/img/structure/B12533048.png)
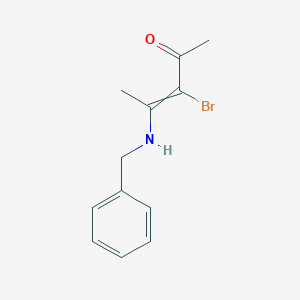
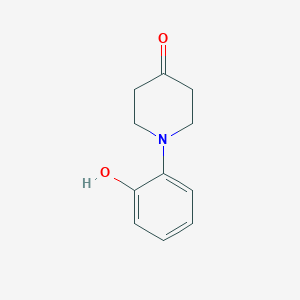
![(1S,2R,4R)-2-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B12533074.png)
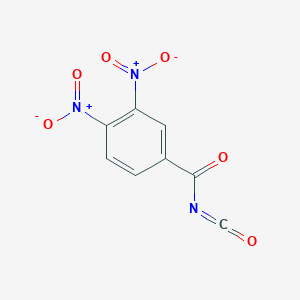
![(2S)-2-[Methoxy(diphenyl)methyl]-1-[(thiophen-3-yl)methyl]pyrrolidine](/img/structure/B12533084.png)
